
2-Ethyl-1-nitroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications, particularly in the dye and pharmaceutical industries. The compound is characterized by the presence of an ethyl group and a nitro group attached to the anthraquinone core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-nitroanthraquinone typically involves the nitration of 2-ethyl anthraquinone. This process can be carried out using fuming nitric acid in an organic halohydrocarbon solvent . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and copper nanoparticles as catalysts.
Substitution: Amines and other nucleophiles under appropriate conditions.
Major Products:
Reduction: 1-amino-2-ethyl anthraquinone.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, although specific applications are less documented.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-nitroanthraquinone involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.
Comparación Con Compuestos Similares
2-Methyl-1-nitroanthraquinone: Similar in structure but with a methyl group instead of an ethyl group.
1-Nitroanthraquinone: Lacks the ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethyl-1-nitroanthraquinone is unique due to the presence of both an ethyl and a nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
Número CAS |
56600-58-9 |
|---|---|
Fórmula molecular |
C16H11NO4 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-ethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3 |
Clave InChI |
GROCBQWLHMMTLP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


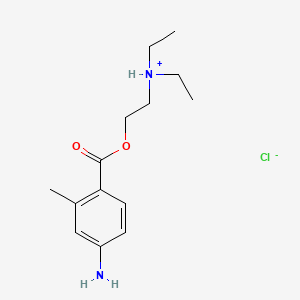
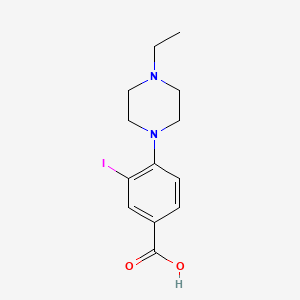
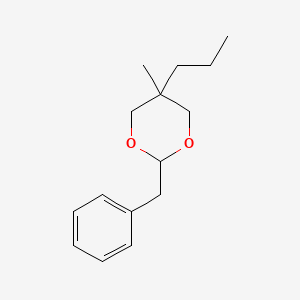

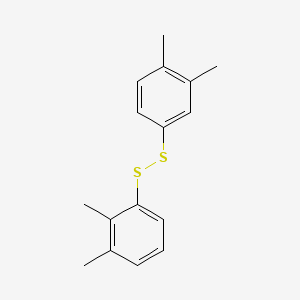



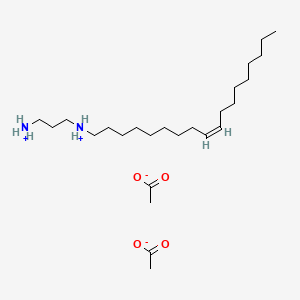
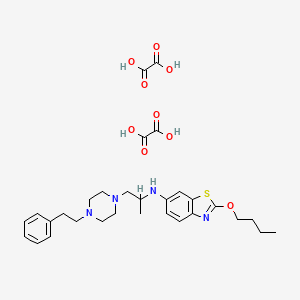

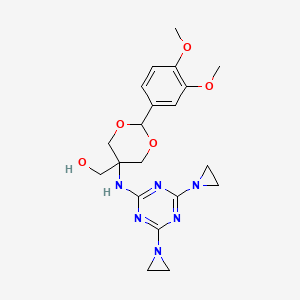

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
